molecular formula C5H5IOS B1313141 2-Iodo-3-methoxythiophene CAS No. 64435-22-9

2-Iodo-3-methoxythiophene

Cat. No. B1313141
CAS RN: 64435-22-9
M. Wt: 240.06 g/mol
InChI Key: POVLWDRUSKHAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methoxythiophene is a chemical compound with the molecular formula C5H5IOS . It is a halogenated thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential applications in various fields. The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed .


Molecular Structure Analysis

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of 2-Iodo-3-methoxythiophene would be similar, with an iodine atom and a methoxy group attached to the thiophene ring .


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be quite complex. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated, which acts not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Scientific Research Applications

Electrosynthesis and Polymerization

  • Polymerization Studies : 2-Iodo-3-methoxythiophene can be involved in electropolymerization processes. Chang and Miller (1987) explored the anodic polymerization of 3-methoxythiophene, leading to oligomeric products that are redox-active in solution, which could model reactions for insoluble polythiophenes (Chang & Miller, 1987). Additionally, Drachev et al. (2005) studied the electropolymerization of 3-methoxythiophene in a direct-current discharge, producing films with intrinsic p-type conduction (Drachev et al., 2005).

Organic Electronics and Material Science

  • Organic Electronics : The electropolymerized 3-methoxythiophene oligomers, related to 2-Iodo-3-methoxythiophene, exhibit properties useful in organic electronics. Minkler et al. (2019) described the synthesis of a thiophene monomer, 3-methoxythiophene, and its application in organic-based electronics, highlighting its solution processability and stability (Minkler et al., 2019).

Spectroscopic and Chemical Studies

  • Spectroscopic Analysis : Spectroscopic methods have been applied to study the redox behavior of products derived from 3-methoxythiophene, which is chemically related to 2-Iodo-3-methoxythiophene. Chang et al. (1987) characterized soluble polymerized 3-methoxythiophene using various spectroscopic techniques, providing insights into its electrochemical and optical behavior (Chang, Blankespoor, & Miller, 1987).

Chemical Synthesis and Reactions

  • Chemical Reactions : The reactivity of 2-Iodo-3-methoxythiophene or its derivatives in chemical syntheses has been explored. For instance, Gronowitz et al. (1980) investigated the reaction of bromoiodothiophenes with sodium methoxide, a process relevant to understanding the chemical behavior of 2-Iodo-3-methoxythiophene (Gronowitz, Hallberg, & Glennow, 1980).

Materials Chemistry

  • Materials Chemistry : The potential use of 2-Iodo-3-methoxythiophene derivatives in materials chemistry is notable. For example, poly(3-methoxythiophene) and related materials have been studied for their potential applications in coatings and thin films, as reported by Gningue-Sall et al. (1999), who investigated the electropolymerization of 3-methoxythiophene in micellar media for creating composite films (Gningue-Sall et al., 1999).

Safety And Hazards

While specific safety and hazards information for 2-Iodo-3-methoxythiophene is not available, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 2-Iodo-3-methoxythiophene and related compounds could involve further exploration of their synthesis methods and applications. For instance, the rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics .

properties

IUPAC Name

2-iodo-3-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVLWDRUSKHAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440793
Record name 2-Iodo-3-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxythiophene

CAS RN

64435-22-9
Record name 2-Iodo-3-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methoxythiophene
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-methoxythiophene
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methoxythiophene
Reactant of Route 4
2-Iodo-3-methoxythiophene
Reactant of Route 5
2-Iodo-3-methoxythiophene
Reactant of Route 6
2-Iodo-3-methoxythiophene

Citations

For This Compound
12
Citations
K Takagi, R Kouchi, J Kawai - Polymer, 2017 - Elsevier
Two 4-pyridylthiophene monomers M1 (2,5-dibromo derivative) and M2 (5-bromo-2-iodo derivative) having the methoxy group at the 3-position were synthesized. The Grignard …
Number of citations: 2 www.sciencedirect.com
R Nishimura, Y Hattori, M Akazawa, J Kitai, S Okude… - Polymer Journal, 2021 - nature.com
The study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, …
Number of citations: 2 www.nature.com
LL Miller, Y Yu - The Journal of Organic Chemistry, 1995 - ACS Publications
… 2-Iodo-3-methoxythiophene (6). To a solution of 3-methoxythiophene (684mg, 6.0 mmol) in benzene(10 mL) at 0 C was added (in small portions) mercuric oxide (1.32 g, 6.1 mmol, …
Number of citations: 129 pubs.acs.org
MA Sato, K Fukui - Synthetic metals, 2007 - Elsevier
… The Migita–Kosuge-Stille coupling of the tributylstannyl compounds (3 and 6) with 2-iodo-3-methoxythiophene provided the dihexyl-dimethoxy-oligothiophenes (4 and 7). Then, 1, 4 and …
Number of citations: 25 www.sciencedirect.com
K Takagi, J Kawai, R Kouchi - Polymer, 2017 - Elsevier
Two 2-chloromagnesiothiophenes having the methoxy group at the 3- and 4-position were applied for the termination reaction of living poly(3-hexylthiophene) (P3HT). The number-…
Number of citations: 3 www.sciencedirect.com
K Takagi, R Kouchi, J Kawai - Polymer Journal, 2017 - nature.com
… The starting material 4-(5′-hexylpyridine-2′-yl)-2-iodo-3-methoxythiophene was obtained in high yield via the regioselective iodination of 4-(5′-hexylpyridine-2′-yl)-3-…
Number of citations: 1 www.nature.com
G Zotti, G Schiavon, S Zecchin, A Berlin - Synthetic metals, 1998 - Elsevier
Anodic coupling of dithienylacetylene and dithienylacetylenes substituted with alkyl and alkoxy groups has been investigated in acetonitrile. The resulting polymers have been …
Number of citations: 23 www.sciencedirect.com
Y Zhou, Q Wang, P Guo, X You, X Li… - ACS Applied …, 2022 - ACS Publications
… The 3-methoxythiophene was treated with N-iodosuccinimide (NIS) in chloroform under dark, to generate 2-iodo-3-methoxythiophene (I). Subsequently, 2-tributylstannyl-3-…
Number of citations: 1 pubs.acs.org
P Béiuerle - Handbook of oligo-and polythiophenes, 2008 - books.google.com
The discovery of highly conducting polyacetylene in 1977 [l] prompted the synthesis of other polymers with conjugated 7r—systems such as polypyrrole [2], poly-p-phenylene [3], poly-p-…
Number of citations: 33 books.google.com
J Grolleau, P Frère, F Gohier - Synthesis, 2015 - thieme-connect.com
Iodination of thiophene derivatives is realized using a simple, fast, and efficient methodology. Iodination of thiophene and 2- or 3-substituted or 3,4-disubstituted thiophenes with N-…
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.